3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
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Description
Synthesis Analysis
The synthesis of derivatives related to 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide involves nucleophilic substitution reactions, reduction, and fluorination processes. Mishra and Chundawat (2019) highlighted the synthesis of a series of compounds including this benzisothiazole derivative, demonstrating potent antimicrobial activity against several bacterial and fungal strains, indicating a methodological approach to its synthesis (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure has been elucidated through various techniques, including X-ray crystallography. Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, providing insights into the spatial arrangement and bond lengths which are crucial for understanding the chemical behavior of these compounds (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving this compound are characterized by their selectivity and reactivity. Davis et al. (1990) discussed the synthesis, reactions, and properties of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, noting their reduced reactivity but increased selectivity in oxygen-transfer reactions, which is significant for understanding the chemical properties of the compound (Davis et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical handling of the compound. While specific studies on 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide were not identified, related research on similar compounds offers valuable insights. The study by Sanjeevarayappa et al. (2015) on a related compound’s X-ray diffraction studies and biological evaluation provides information on crystalline structure and intermolecular interactions, which are indicative of physical properties (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are crucial for its application in synthesis and manufacturing processes. Insights into these properties can be gleaned from studies such as those by Shutske et al. (1983), which evaluated the diuretic activity of benzisothiazole analogues, highlighting the influence of substituents on chemical behavior (Shutske et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17-15-3-1-2-4-16(15)24(22,23)19-17/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNIJQFPIZHINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
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